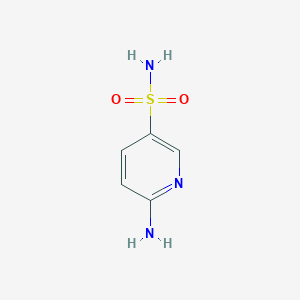

6-Aminopyridine-3-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-aminopyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H,(H2,6,8)(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPQZDZQAWMEHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332673 | |

| Record name | 6-aminopyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57187-73-2 | |

| Record name | 6-aminopyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Aminopyridine-3-sulfonamide: A Comprehensive Technical Guide for Drug Discovery Professionals

This technical guide offers an in-depth exploration of 6-aminopyridine-3-sulfonamide, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document provides a detailed overview of its chemical and physical properties, a robust synthetic protocol, and a discussion of its applications as a versatile building block in medicinal chemistry.

Core Chemical and Physical Properties

This compound is a unique bifunctional molecule, incorporating both a basic aminopyridine scaffold and an acidic sulfonamide moiety. This distinct combination of functional groups governs its chemical reactivity and physical characteristics, making it a valuable intermediate in the synthesis of novel pharmaceutical agents. A summary of its key physicochemical properties is provided in Table 1. A thorough understanding of these parameters is essential for its appropriate handling, storage, and utilization in synthetic and analytical procedures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇N₃O₂S | [1] |

| Molecular Weight | 173.19 g/mol | [1] |

| Appearance | Off-white to light yellow crystalline powder | |

| Melting Point | 198-202 °C | |

| Boiling Point | Not readily available in the literature | |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO) and Methanol. | |

| pKa | Not explicitly reported; the aminopyridine moiety imparts basic character, while the sulfonamide group is acidic. | [2][3][4][5][6] |

| CAS Number | 57187-72-5 | [1] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a multi-step process commencing from readily available 2-aminopyridine. The synthetic pathway involves the formation of key intermediates, 6-aminopyridine-3-sulfonic acid and 6-aminopyridine-3-sulfonyl chloride. The following protocol is a well-established method for the laboratory-scale preparation of this compound.

Caption: Synthetic pathway for this compound.

Step-by-Step Synthetic Methodology

Materials and Reagents:

-

2-Aminopyridine

-

Concentrated Sulfuric Acid

-

Phosphorus Pentachloride (PCl₅)

-

Phosphorus Oxychloride (POCl₃)

-

Concentrated Ammonium Hydroxide

-

Sodium Bicarbonate

-

Ethanol

-

Water

-

Ice

-

Standard laboratory glassware and safety equipment

Procedure:

Step 1: Synthesis of 6-Aminopyridine-3-sulfonic acid [7]

-

In a fume hood, carefully add 1 mole of 2-aminopyridine to 3 moles of concentrated sulfuric acid with constant stirring.

-

Heat the mixture to 210 °C for 5 hours.

-

Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.

-

The resulting precipitate is filtered, washed with cold water, and recrystallized from hot water to yield pure 6-aminopyridine-3-sulfonic acid.

Step 2: Synthesis of 6-Aminopyridine-3-sulfonyl chloride [7]

-

Grind 0.5 moles of 6-aminopyridine-3-sulfonic acid with 1 mole of phosphorus pentachloride, adding a few drops of phosphorus oxychloride.

-

Reflux the mixture at 130 °C for 5 hours.

-

After cooling to room temperature, pour the reaction mixture onto crushed ice.

-

Filter the solid product, wash with water and a sodium bicarbonate solution, and dry under a vacuum to obtain 6-aminopyridine-3-sulfonyl chloride.

Step 3: Synthesis of this compound [7]

-

Dissolve the crude 6-aminopyridine-3-sulfonyl chloride in a suitable solvent (e.g., acetone).

-

Slowly add an excess of concentrated ammonium hydroxide to the solution with stirring.

-

Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

The crude product is then purified by recrystallization.

Purification by Recrystallization

High purity of the final compound is crucial for its subsequent applications. Recrystallization from a suitable solvent system, such as ethanol-water, is a highly effective purification method. The purity can be assessed by techniques like melting point determination and High-Performance Liquid Chromatography (HPLC).

Caption: General workflow for purification by recrystallization.

Spectroscopic Characterization

The structural integrity of synthesized this compound should be confirmed using a suite of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons on the pyridine ring and the protons of the amino and sulfonamide groups.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks corresponding to the five carbon atoms of the pyridine ring.[1][8][9][10]

-

IR Spectroscopy: The infrared spectrum will display characteristic absorption bands for the N-H stretching of the amino and sulfonamide groups, as well as the S=O stretching vibrations of the sulfonamide moiety.[7]

-

Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound.[7]

Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The sulfonamide group is a well-known pharmacophore present in numerous approved drugs, including antibacterial, diuretic, and anticancer agents. The aminopyridine moiety provides a handle for further functionalization, allowing for the modulation of physicochemical properties and target engagement.

This compound serves as a key starting material for the generation of compound libraries for high-throughput screening. Its derivatives have been investigated for various therapeutic applications, leveraging the established biological activities of both the sulfonamide and aminopyridine pharmacophores.

Safety and Handling

As with all chemical reagents, appropriate safety precautions should be taken when handling this compound. It is recommended to work in a well-ventilated fume hood and use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For comprehensive safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This technical guide has provided a comprehensive overview of the chemical and physical properties, a detailed synthetic protocol, and the potential applications of this compound. The information presented herein is intended to serve as a valuable resource for scientists engaged in pharmaceutical research and development, facilitating the effective use of this versatile chemical intermediate in the discovery of novel therapeutic agents.

References

- 1. This compound | C5H7N3O2S | CID 459534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. article.sciencepg.com [article.sciencepg.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. 6-Aminopyridine-3-carboxamide(329-89-5) 13C NMR [m.chemicalbook.com]

Synthesis and characterization of 6-aminopyridine-3-sulfonamide

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Aminopyridine-3-sulfonamide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key heterocyclic building block in medicinal chemistry. The sulfonamide functional group is a cornerstone of many therapeutic agents, and its combination with the aminopyridine scaffold presents significant opportunities for the development of novel drug candidates.[1][2][3] This document details a reliable, multi-step synthetic pathway starting from commercially available 2-aminopyridine. Each synthetic step is accompanied by a discussion of the underlying chemical principles and a detailed experimental protocol. Furthermore, this guide outlines a complete characterization workflow, employing modern analytical techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy to verify the structure and purity of the final compound. This paper is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded resource for the preparation and validation of this important molecule.

Introduction: The Scientific Context

The Sulfonamide Moiety in Medicinal Chemistry

The sulfonamide group (-SO₂NH₂) is a privileged functional group in the landscape of pharmaceutical science. Since the discovery of their antibacterial properties in the early 20th century, sulfonamides have been integrated into a vast array of therapeutics.[1][4] Their mechanism of action often involves mimicking p-aminobenzoic acid (PABA) to inhibit the enzyme dihydropteroate synthetase in bacteria, thereby halting folic acid synthesis and preventing bacterial growth.[1][4] Beyond their antimicrobial applications, sulfonamides are found in drugs with diverse pharmacological activities, including diuretics (e.g., torasemide), carbonic anhydrase inhibitors, anticonvulsants, and anti-inflammatory agents.[2][3][5] Their chemical stability and ability to act as a bioisostere for other functional groups make them a versatile tool for drug designers.[6]

The Aminopyridine Scaffold: A Versatile Heterocycle

Pyridine and its derivatives are fundamental heterocyclic structures prevalent in both natural products and synthetic pharmaceuticals. The introduction of an amino group creates the aminopyridine scaffold, a structure that serves as a crucial starting material or core component in numerous bioactive molecules. This scaffold is present in drugs targeting a wide range of conditions, highlighting its importance in establishing key interactions with biological targets.[7][8][9]

This compound: A Key Synthetic Intermediate

The strategic combination of the sulfonamide and aminopyridine moieties in this compound (Molecular Formula: C₅H₇N₃O₂S, Molecular Weight: 173.19 g/mol ) creates a bifunctional molecule of significant interest. It serves as a valuable building block for synthesizing libraries of more complex derivatives. The primary amino group and the sulfonamide's N-H bond provide reactive sites for further chemical modification, enabling the exploration of new chemical space in the pursuit of novel therapeutic agents.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of this compound is most logically approached from the readily available starting material, 2-aminopyridine. The retrosynthetic analysis reveals a three-step sequence involving the introduction of the sulfonamide group via a sulfonyl chloride intermediate, which is in turn derived from a sulfonic acid.

Caption: Retrosynthetic pathway for this compound.

Synthesis Pathway and Experimental Protocols

The forward synthesis follows the pathway established during the retrosynthetic analysis. It begins with an electrophilic aromatic substitution on 2-aminopyridine, followed by functional group transformations to yield the target compound.

Caption: Forward synthesis workflow for this compound.

Step 1: Sulfonation of 2-Aminopyridine

-

Rationale and Mechanistic Insight: This reaction is a high-temperature electrophilic aromatic substitution. 2-Aminopyridine is reacted with concentrated sulfuric acid. The amino group is activating and ortho-, para-directing; however, under the strongly acidic conditions, the pyridine nitrogen is protonated, which deactivates the ring. The sulfonation reaction is directed to the 5-position, which is meta to the deactivating protonated ring nitrogen, yielding 2-aminopyridine-5-sulfonic acid, which is tautomerically equivalent to 6-aminopyridine-3-sulfonic acid.[10] The elevated temperature of 210°C is crucial to overcome the activation energy for the sulfonation of the deactivated pyridine ring.[10]

-

Experimental Protocol:

-

In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously add 2-aminopyridine (1.0 mol) to concentrated sulfuric acid (3.0 mol).

-

Add a catalytic amount of aluminum powder.

-

Heat the reaction mixture to 210°C and maintain this temperature with vigorous stirring for 5 hours.[10]

-

Allow the mixture to cool to room temperature, then carefully pour it onto crushed ice with stirring.

-

The resulting precipitate, 6-aminopyridine-3-sulfonic acid, is collected by vacuum filtration.[10]

-

Wash the solid with cold water and recrystallize from hot water to obtain the purified intermediate.[10]

-

Step 2: Conversion to 6-Aminopyridine-3-sulfonyl chloride

-

Rationale and Mechanistic Insight: The sulfonic acid group is not a good leaving group for nucleophilic substitution. To facilitate the subsequent amination step, it must be converted into a more reactive species. Treatment with phosphorus pentachloride (PCl₅) in the presence of phosphorus oxychloride (POCl₃) is a classic and effective method for converting sulfonic acids to sulfonyl chlorides.[10] The PCl₅ acts as the chlorinating agent.

-

Experimental Protocol:

-

In a dry round-bottom flask, thoroughly grind the 6-aminopyridine-3-sulfonic acid (0.5 mol) from Step 1 with phosphorus pentachloride (1.0 mol).[10]

-

Add a few drops of phosphorus oxychloride to the mixture.[10]

-

Heat the mixture under reflux at 130°C for 5 hours.[10]

-

After cooling to room temperature, cautiously pour the reaction mixture onto crushed ice.

-

The solid product, 6-aminopyridine-3-sulfonyl chloride, will precipitate.

-

Collect the solid by filtration, wash sequentially with cold water and a dilute sodium bicarbonate solution to neutralize residual acid, and then dry under vacuum.[10]

-

Step 3: Ammonolysis to this compound

-

Rationale and Mechanistic Insight: This final step involves a nucleophilic substitution reaction at the sulfur center. The highly electrophilic sulfonyl chloride is readily attacked by ammonia (acting as the nucleophile) to displace the chloride and form the sulfonamide bond. An excess of an aqueous ammonia solution (ammonium hydroxide) is used to serve as both the nucleophile and the base to neutralize the HCl byproduct.

-

Experimental Protocol:

-

Suspend the crude 6-aminopyridine-3-sulfonyl chloride from Step 2 in a suitable flask.

-

Cool the flask in an ice bath.

-

Slowly add an excess of concentrated ammonium hydroxide solution with stirring.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

-

The product will precipitate from the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

If necessary, the final product can be purified by recrystallization from a suitable solvent like an ethanol/water mixture.

-

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Caption: Workflow for the analytical characterization of the final product.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O₂S | |

| Molecular Weight | 173.19 g/mol | |

| Appearance | Solid | |

| InChI Key | VXPQZDZQAWMEHT-UHFFFAOYSA-N |

Mass Spectrometry (MS)

-

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is typically used in positive ion mode to generate high-resolution mass data.[4]

-

Expected Data: The analysis should confirm the molecular weight of the compound. A key fragmentation pathway for arylsulfonamides under collision-induced dissociation is the neutral loss of sulfur dioxide (SO₂), providing strong structural evidence.[11]

| Ion | Expected m/z | Interpretation |

| [M+H]⁺ | ~174.03 | Protonated molecular ion |

| [M+Na]⁺ | ~196.01 | Sodium adduct |

| [M+H-SO₂]⁺ | ~110.06 | Fragment ion after loss of SO₂ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: Spectra are recorded on a 400 MHz or higher spectrometer using a deuterated solvent such as DMSO-d₆.[4]

-

Expected Data: NMR provides unambiguous confirmation of the molecular structure by detailing the chemical environment and connectivity of hydrogen and carbon atoms.

| ¹H NMR (DMSO-d₆) | Expected δ (ppm) | Multiplicity | Integration | Assignment |

| Ar-H | ~8.4 | d | 1H | H-2 |

| Ar-H | ~7.8 | dd | 1H | H-4 |

| Ar-H | ~6.6 | d | 1H | H-5 |

| -SO₂NH₂ | ~7.2 | br s | 2H | Sulfonamide Protons |

| -NH₂ | ~6.5 | br s | 2H | Amino Protons |

| ¹³C NMR (DMSO-d₆) | Expected δ (ppm) | Assignment |

| Ar-C | ~160 | C-6 |

| Ar-C | ~150 | C-2 |

| Ar-C | ~138 | C-4 |

| Ar-C | ~125 | C-3 |

| Ar-C | ~108 | C-5 |

Infrared (IR) Spectroscopy

-

Instrumentation: Spectra are typically recorded using KBr pellets on an FTIR spectrometer.[12]

-

Expected Data: IR spectroscopy is highly effective for identifying the key functional groups present in the molecule.[12][13]

| Vibration Type | Expected Wavenumber (cm⁻¹) | Interpretation |

| N-H Stretch | 3400 - 3300 | Asymmetric & Symmetric stretch of -NH₂ and -SO₂NH₂ |

| S=O Asymmetric Stretch | 1340 - 1315 | Sulfonamide SO₂ group |

| S=O Symmetric Stretch | 1180 - 1145 | Sulfonamide SO₂ group |

| S-N Stretch | 925 - 900 | Sulfonamide S-N bond |

Safety, Handling, and Storage

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. According to its safety data, it is classified as Acute Toxicity, Oral (Category 4) and carries the GHS07 pictogram with the signal word "Warning". Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion and Future Outlook

This guide has detailed a robust and reproducible three-step synthesis for this compound from 2-aminopyridine. The outlined protocols are based on established chemical transformations, and the comprehensive characterization plan provides a clear framework for validating the final product's identity and purity. As a versatile synthetic intermediate, this compound holds considerable potential for the development of novel sulfonamide-based therapeutic agents. Its dual reactive sites allow for the creation of diverse chemical libraries, which can be screened for a wide range of biological activities, furthering the legacy of sulfonamides in modern drug discovery.[2][8]

References

- 1. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ajchem-b.com [ajchem-b.com]

- 4. mdpi.com [mdpi.com]

- 5. Torasemide - Wikipedia [en.wikipedia.org]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. znaturforsch.com [znaturforsch.com]

- 13. rsc.org [rsc.org]

Topic: 6-Aminopyridine-3-Sulfonamide: Mechanism of Action as a Zinc-Binding Group

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Metalloenzymes are a critical class of drug targets, with zinc-dependent enzymes being particularly prominent in various pathologies. The design of effective inhibitors for these enzymes hinges on the strategic selection of a Zinc-Binding Group (ZBG), a chemical moiety capable of coordinating with the catalytic zinc ion. Among the established ZBGs, the sulfonamide group has a storied history, forming the cornerstone of numerous approved drugs. This technical guide provides an in-depth analysis of the 6-aminopyridine-3-sulfonamide scaffold, dissecting its mechanism of action as a highly effective ZBG. We will explore its coordination chemistry, the structural basis for its high affinity, and the experimental methodologies required to characterize its interaction with zinc metalloenzymes, with a primary focus on the well-studied carbonic anhydrase family.

The Central Role of Zinc in Metalloenzymes

Zinc is an essential trace element that plays a catalytic or structural role in a vast number of enzymes, collectively known as metalloenzymes. In its catalytic capacity, a zinc ion, typically Zn²⁺, is coordinated by several amino acid residues within the enzyme's active site—most commonly histidine, glutamate, aspartate, or cysteine. A water molecule or hydroxide ion typically completes the zinc's tetrahedral coordination sphere. This bound water molecule is polarized by the Lewis acidic character of the Zn²⁺ ion, lowering its pKa and facilitating the generation of a potent zinc-hydroxide nucleophile at physiological pH. This nucleophile is fundamental to the catalytic mechanism of many zinc enzymes, such as the hydration of carbon dioxide by carbonic anhydrases.

The design of inhibitors for these enzymes often relies on a "warhead" strategy, where a specific ZBG displaces the activated water molecule and coordinates directly to the zinc ion, thereby inactivating the enzyme.

The Sulfonamide Moiety: A Privileged Zinc-Binding Group

The sulfonamide group (-SO₂NH₂) is arguably the most successful and widely utilized ZBG in medicinal chemistry. Its efficacy stems from its unique chemical properties. The nitrogen atom of the primary sulfonamide is deprotonated upon binding, forming a sulfonamidate anion (-SO₂NH⁻). This anion serves as an excellent mimic of the transition state of the enzyme's natural reaction.

The deprotonated sulfonamide nitrogen acts as the primary coordinating atom, binding to the zinc ion. The two oxygen atoms of the sulfonamide group form additional hydrogen bonds with active site residues, further anchoring the inhibitor and contributing significantly to its binding affinity and specificity. This network of interactions makes the sulfonamide a high-affinity ZBG for a variety of zinc-containing enzymes.

The this compound Scaffold: Structure and Rationale

The this compound scaffold combines the potent zinc-binding capability of the sulfonamide with a heterocyclic core that allows for extensive chemical modification to achieve selectivity and desired physicochemical properties.

The core structure features a pyridine ring substituted with a sulfonamide group at the 3-position and an amino group at the 6-position. This specific arrangement offers several advantages:

-

Electronic Properties: The electron-withdrawing nature of the pyridine ring and the sulfonamide group can influence the pKa of the sulfonamide nitrogen, tuning its binding affinity.

-

Vectorial Projection: The pyridine ring serves as a rigid scaffold from which chemists can project substituents into various pockets of the enzyme's active site, enabling the development of isoform-selective inhibitors.

-

Hydrogen Bonding: The 6-amino group can act as a hydrogen bond donor, potentially forming additional stabilizing interactions with the enzyme's active site.

Core Mechanism of Action: Zinc Coordination

The primary mechanism of action for this compound as an inhibitor of a zinc metalloenzyme, such as carbonic anhydrase II (CA II), involves the direct coordination of its deprotonated sulfonamide group to the active site zinc ion.

-

Approach and Deprotonation: The inhibitor enters the enzyme's active site. The pKa of the sulfonamide nitrogen is lowered in the environment of the positively charged zinc ion, facilitating its deprotonation to the sulfonamidate anion.

-

Coordination: The anionic nitrogen atom displaces the zinc-bound water/hydroxide molecule and coordinates directly to the Zn²⁺ ion. This forms a stable tetrahedral geometry around the zinc, now comprising three histidine residues and the inhibitor's sulfonamide nitrogen.

-

Hydrogen Bond Network: The two sulfonyl oxygens form critical hydrogen bonds with the backbone NH group of a conserved threonine residue (e.g., Thr199 in CA II). This interaction is a hallmark of sulfonamide binding and is crucial for high-affinity inhibition.

-

Scaffold Interactions: The 6-aminopyridine ring itself can form additional van der Waals and hydrogen bonding interactions with hydrophobic and hydrophilic residues lining the active site, contributing to overall binding energy and selectivity.

Caption: Zinc coordination by this compound in a carbonic anhydrase active site.

Experimental Characterization of the Zinc-Binding Mechanism

Validating the mechanism of action requires a multi-faceted approach combining biochemical, biophysical, and structural methods.

Biochemical Validation: Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental to determining the potency of the inhibitor. For carbonic anhydrase, this is typically done by monitoring the hydration of its substrate, CO₂, or the hydrolysis of an ester substrate like 4-nitrophenyl acetate (4-NPA).

Protocol: IC₅₀ Determination using a 4-NPA Hydrolysis Assay

-

Principle: Carbonic anhydrase catalyzes the hydrolysis of 4-NPA to 4-nitrophenolate, which is yellow and can be monitored spectrophotometrically at ~400 nm. An inhibitor will slow this reaction rate.

-

Materials:

-

Purified human carbonic anhydrase II (hCA II)

-

4-Nitrophenyl acetate (4-NPA) substrate stock in acetonitrile

-

Assay Buffer: 10 mM Tris-HCl, pH 7.4

-

This compound stock solution in DMSO

-

96-well microplate

-

Microplate reader

-

-

Methodology:

-

Inhibitor Preparation: Perform a serial dilution of the this compound stock solution in Assay Buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).

-

Enzyme Addition: To each well of the 96-well plate, add 50 µL of the appropriate inhibitor dilution. Then, add 25 µL of a fixed concentration of hCA II (e.g., 2 nM final concentration).

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme and reach equilibrium. This step is crucial for time-dependent inhibitors.

-

Reaction Initiation: Initiate the reaction by adding 25 µL of the 4-NPA substrate solution (e.g., 1 mM final concentration).

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 400 nm every 30 seconds for 10-15 minutes.

-

Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time plot. Normalize the velocities to the DMSO control (V_control) to get the percent inhibition: % Inhibition = 100 * (1 - V₀ / V_control).

-

IC₅₀ Calculation: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Caption: Workflow for determining the IC₅₀ value of a carbonic anhydrase inhibitor.

Biophysical Validation: Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ or Kₔ), enthalpy change (ΔH), and stoichiometry (n).

Protocol: Characterizing Binding with ITC

-

Principle: A solution of the inhibitor (ligand) is titrated into a solution of the enzyme (macromolecule) in the ITC sample cell. The heat change upon each injection is measured, yielding a binding isotherm that can be analyzed to determine thermodynamic parameters.

-

Methodology:

-

Sample Preparation: Prepare solutions of purified hCA II (e.g., 10-20 µM) and this compound (e.g., 100-200 µM) in the exact same buffer (e.g., 20 mM phosphate buffer, pH 7.5). Meticulous buffer matching is critical to minimize heats of dilution. Degas both solutions thoroughly.

-

Instrument Setup: Load the hCA II solution into the sample cell and the inhibitor solution into the injection syringe of the ITC instrument. Allow the system to equilibrate thermally.

-

Titration Experiment: Perform a series of small, sequential injections (e.g., 20 injections of 2 µL each) of the inhibitor into the enzyme solution, with sufficient time between injections for the signal to return to baseline.

-

Control Experiment: Perform a control titration by injecting the inhibitor into the buffer alone to measure the heat of dilution, which will be subtracted from the main experimental data.

-

Data Analysis: Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant. Plot this against the molar ratio of ligand to macromolecule. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract Kₐ, ΔH, and n. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

-

Caption: General workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Quantitative Analysis: Binding Affinity and Thermodynamics

The combination of biochemical and biophysical data provides a comprehensive picture of the inhibitor's action. Below is a table summarizing typical data for a potent sulfonamide inhibitor against a human carbonic anhydrase isoform.

| Parameter | Symbol | Typical Value | Method | Significance |

| Inhibition Constant | Kᵢ | 0.1 - 10 nM | Enzyme Kinetics | Measures inhibitor potency at the enzyme level. |

| Dissociation Constant | Kₔ | 0.1 - 10 nM | ITC, SPR | Measures the equilibrium constant for the binding event. |

| Binding Enthalpy | ΔH | -5 to -15 kcal/mol | ITC | Heat released/absorbed; reflects bond formation. |

| Binding Entropy | -TΔS | Variable | ITC | Change in disorder; reflects solvation/conformational changes. |

| Gibbs Free Energy | ΔG | -10 to -14 kcal/mol | ITC | Overall binding energy; determines binding affinity. |

| Stoichiometry | n | ~1.0 | ITC | Confirms a 1:1 binding ratio of inhibitor to enzyme. |

Conclusion

The this compound scaffold represents a highly effective and versatile platform for the design of inhibitors targeting zinc metalloenzymes. Its mechanism of action is rooted in the potent and well-characterized ability of the deprotonated sulfonamide group to coordinate with the catalytic zinc ion, effectively mimicking the enzymatic transition state. This primary binding event is further stabilized by a network of hydrogen bonds and scaffold-specific interactions. The in-depth characterization of this mechanism, using a combination of enzyme kinetics, calorimetry, and structural biology, is essential for rational drug design and the development of next-generation inhibitors with improved potency and selectivity.

A Comprehensive Technical Guide to 6-Aminopyridine-3-Sulfonamide: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides an in-depth review of the current research landscape surrounding 6-aminopyridine-3-sulfonamide. It is intended for researchers, scientists, and professionals in drug development. This document consolidates available information on the synthesis, chemical and physical properties, and explored biological activities of this compound. By examining its structure-activity relationships within the broader context of sulfonamides and aminopyridines, this guide aims to illuminate the therapeutic potential of this compound and provide a foundation for future research and development endeavors.

Introduction: The Significance of the Sulfonamide and Aminopyridine Moieties

The convergence of the sulfonamide and aminopyridine functional groups within a single molecular entity, this compound, presents a compelling case for its investigation as a potential therapeutic agent. Sulfonamides, a well-established class of compounds, are renowned for their wide-ranging pharmacological activities, including antimicrobial, diuretic, hypoglycemic, and anticancer properties.[1][2][3] Their mechanism of action often involves the inhibition of crucial enzymes, a characteristic that has been successfully exploited in the development of numerous clinically approved drugs.[4] The aminopyridine scaffold is also a key pharmacophore, with derivatives exhibiting a variety of biological effects.[5]

The strategic combination of these two moieties in this compound suggests a molecule with a multifaceted pharmacological profile. The sulfonamide group can significantly influence a compound's binding interactions and physicochemical properties, such as water solubility, which can enhance its pharmacokinetic profile.[6] This guide will delve into the specifics of this compound, exploring its synthesis, characterizing its properties, and evaluating its potential biological activities based on existing research and the established roles of its constituent functional groups.

Synthesis and Characterization of this compound

The synthesis of this compound is a multi-step process that begins with the sulfonation of 2-aminopyridine. The resulting sulfonic acid is then converted to a sulfonyl chloride, which can subsequently be reacted with ammonia to yield the final sulfonamide product.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 6-Aminopyridine-3-Sulfonic Acid

-

To a cooled solution of 2-aminopyridine, add fuming sulfuric acid dropwise while maintaining a low temperature.

-

After the addition is complete, the reaction mixture is heated to promote sulfonation.

-

Upon cooling, the mixture is carefully poured onto crushed ice, leading to the precipitation of 6-aminopyridine-3-sulfonic acid.

-

The precipitate is filtered, washed with cold water, and can be recrystallized from hot water to yield the purified product.[7]

Step 2: Synthesis of 6-Aminopyridine-3-Sulfonyl Chloride

-

The dried 6-aminopyridine-3-sulfonic acid is ground with phosphorus pentachloride in the presence of a catalytic amount of phosphorus oxychloride.

-

The mixture is refluxed at approximately 130°C for several hours.

-

After cooling, the reaction mixture is cautiously poured onto crushed ice.

-

The solid 6-aminopyridine-3-sulfonyl chloride is collected by filtration, washed with water and a sodium bicarbonate solution, and then dried under a vacuum.[7]

Step 3: Synthesis of this compound

-

6-aminopyridine-3-sulfonyl chloride is dissolved in a suitable solvent.

-

A solution of ammonia (or an appropriate amine for derivative synthesis) is slowly added to the sulfonyl chloride solution.

-

The reaction mixture is heated with stirring for about an hour.

-

After cooling, the product, this compound, is filtered, washed with cold water, and dried under a vacuum.[7]

Chemical and Physical Properties

The chemical and physical properties of this compound are crucial for its handling, formulation, and biological activity.

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O₂S | [8] |

| Molecular Weight | 173.19 g/mol | |

| CAS Number | 57187-73-2 | [8] |

| Appearance | Solid | |

| IUPAC Name | This compound | [8] |

| InChI Key | VXPQZDZQAWMEHT-UHFFFAOYSA-N | |

| SMILES | Nc1ccc(cn1)S(N)(=O)=O |

Potential Biological Activities and Therapeutic Applications

While direct and extensive research specifically on this compound is somewhat limited, its structural components suggest several promising avenues for therapeutic application. The biological activities of sulfonamides are diverse and well-documented.[2]

Antimicrobial Activity

Sulfonamides were the first class of synthetic antimicrobial agents to be widely used.[4] They act as competitive inhibitors of dihydropteroate synthase (DHPS), a bacterial enzyme essential for folic acid synthesis.[4][9] As bacteria must synthesize their own folic acid, this inhibition is bacteriostatic, halting their growth and replication.[4] Humans are unaffected as they obtain folic acid from their diet.[4]

Diagram: Mechanism of Action of Sulfonamide Antibiotics

Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.

Given this established mechanism, it is highly probable that this compound exhibits antibacterial properties. Further research is warranted to determine its spectrum of activity and potency against various bacterial strains.

Carbonic Anhydrase Inhibition

A significant number of sulfonamide-containing drugs are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[10][11] This inhibitory activity is the basis for the therapeutic use of sulfonamides as diuretics, antiglaucoma agents, and even in the management of certain neurological disorders.[12][13] The sulfonamide group (-SO₂NH₂) is a key pharmacophore for binding to the zinc ion in the active site of carbonic anhydrase.[14]

Derivatives of aminopyridine sulfonic acids have been noted for their potential as carbonic anhydrase inhibitors.[15] The structural features of this compound make it a strong candidate for investigation as a carbonic anhydrase inhibitor.

Diagram: Carbonic Anhydrase Inhibition Workflow

Caption: A typical workflow for evaluating carbonic anhydrase inhibitors.

Anticancer Potential

Recent research has highlighted the potential of sulfonamide derivatives as anticancer agents.[5][16] The mechanisms underlying their antitumor activity are varied and can include the inhibition of carbonic anhydrase isoforms that are overexpressed in tumors (e.g., CA IX and XII), disruption of microtubule dynamics, and targeting of other key signaling pathways involved in cancer cell proliferation and survival.[6][10][16] The conjugation of a sulfonamide with a pyridine nucleus has been shown to yield potent antiproliferative agents.[7] Therefore, this compound represents a promising scaffold for the development of novel anticancer drugs.

Structure-Activity Relationship (SAR) Considerations

The biological activity of sulfonamide derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the sulfonamide nitrogen.[17][18] For antibacterial sulfonamides, a free para-amino group (or one that can be liberated in vivo) is generally essential for activity.[18] In the case of this compound, the amino group is at the 6-position, which is para to the sulfonamide group, a favorable arrangement for potential antibacterial action.

For carbonic anhydrase inhibition, the unsubstituted sulfonamide group is crucial for binding to the zinc ion in the enzyme's active site.[14] Modifications to the pyridine ring of this compound could be explored to enhance selectivity for different carbonic anhydrase isoforms.

Future Research Directions

The existing body of research on sulfonamides and aminopyridines provides a strong rationale for the further investigation of this compound. Key areas for future research include:

-

Comprehensive Biological Screening: A systematic evaluation of the antimicrobial, carbonic anhydrase inhibitory, and anticancer activities of this compound is warranted.

-

Derivative Synthesis and SAR Studies: The synthesis and biological evaluation of a library of derivatives of this compound would provide valuable insights into its structure-activity relationships and could lead to the identification of more potent and selective compounds.

-

Mechanism of Action Studies: For any identified biological activities, detailed mechanistic studies should be conducted to elucidate the molecular targets and pathways involved.

-

In Vivo Efficacy and Pharmacokinetic Profiling: Promising compounds should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic properties.

Conclusion

This compound is a molecule of significant interest, positioned at the intersection of two pharmacologically important classes of compounds. Its synthesis is achievable through established chemical routes, and its structure suggests a high potential for a range of biological activities, including antimicrobial, carbonic anhydrase inhibitory, and anticancer effects. While further dedicated research is necessary to fully elucidate its therapeutic potential, this technical guide provides a solid foundation and a compelling rationale for the continued exploration of this compound and its derivatives in the pursuit of novel therapeutic agents.

References

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. This compound | C5H7N3O2S | CID 459534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 10. New series of sulfonamides containing amino acid moiety act as effective and selective inhibitors of tumor-associated carbonic anhydrase XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpsi.org [ijpsi.org]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. openaccesspub.org [openaccesspub.org]

- 18. jetir.org [jetir.org]

An In-Depth Technical Guide to the Physicochemical Properties of 6-Aminopyridine-3-sulfonamide (CAS Number: 57187-73-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of pharmaceutical research and development, a profound understanding of a compound's physicochemical properties is the bedrock upon which successful drug discovery and formulation are built. These intrinsic characteristics govern a molecule's behavior from synthesis and purification to its absorption, distribution, metabolism, and excretion (ADME) profile within a biological system. This technical guide is dedicated to a comprehensive exploration of 6-Aminopyridine-3-sulfonamide (CAS No. 57187-73-2), a molecule of interest within the broader class of sulfonamides. Our objective is to move beyond a mere recitation of data points, providing instead a synthesized narrative that interweaves quantitative data with the underlying chemical principles and practical experimental considerations. The methodologies detailed herein are designed to be self-validating, ensuring that researchers can confidently replicate and build upon these findings in their own laboratories.

Molecular Identity and Structural Elucidation

This compound is a heterocyclic compound featuring a pyridine ring substituted with both an amino and a sulfonamide group. This unique arrangement of functional groups imparts specific electronic and steric properties that are central to its chemical reactivity and biological interactions.

Table 1: Compound Identification

| Identifier | Value | Source |

| CAS Number | 57187-73-2 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₅H₇N₃O₂S | [1] |

| Molecular Weight | 173.20 g/mol | [1] |

| Canonical SMILES | C1=CC(=NC=C1S(=O)(=O)N)N | [1] |

| InChIKey | VXPQZDZQAWMEHT-UHFFFAOYSA-N | [1] |

Physicochemical Characteristics: A Quantitative Overview

The physicochemical properties of this compound are summarized below. It is crucial to note that while some data is derived from experimental work, other values are computationally predicted and should be treated as such.

Table 2: Core Physicochemical Properties

| Property | Value | Method | Source |

| Melting Point | 175.0-176.5 °C | Experimental | [2] |

| Boiling Point | 432.8±55.0 °C | Predicted | [2] |

| pKa | 9.46±0.60 | Predicted | [2] |

| LogP (XLogP3) | -0.9 | Computed | [1] |

| Topological Polar Surface Area (TPSA) | 107 Ų | Computed | [1] |

| Appearance | White to off-white solid | Experimental | [2] |

Synthesis and Purification: A Practical Workflow

The synthesis of this compound can be achieved through a multi-step process starting from 2-aminopyridine. The following protocol is a representative method found in the scientific literature.

Experimental Protocol: Synthesis of this compound

Step 1: Sulfonation of 2-Aminopyridine to 6-Aminopyridine-3-sulfonic acid

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminopyridine (1.0 mole) and concentrated sulfuric acid (3.0 moles).

-

Add a catalytic amount of aluminum powder.

-

Heat the mixture to 210°C with continuous stirring for 5 hours.

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from hot water to yield pure 6-aminopyridine-3-sulfonic acid.

Step 2: Chlorination to 6-Aminopyridine-3-sulfonyl chloride

-

In a dry flask, thoroughly mix 6-aminopyridine-3-sulfonic acid (0.5 mole) with phosphorus pentachloride (1.0 mole).

-

Add a few drops of phosphorus oxychloride to catalyze the reaction.

-

Reflux the mixture at 130°C for 5 hours.

-

After cooling, cautiously pour the reaction mixture onto crushed ice.

-

Filter the solid product, which is 6-aminopyridine-3-sulfonyl chloride.

-

Wash the solid sequentially with cold water and a sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the product under vacuum.

Step 3: Amination to this compound

-

To a solution of 6-aminopyridine-3-sulfonyl chloride in a suitable solvent, slowly add a solution of ammonia.

-

Heat the reaction mixture at 70-80°C with occasional stirring for 1 hour.

-

Cool the mixture and collect the precipitated product by filtration.

-

Wash the product with cold water and dry under vacuum to obtain this compound.

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound.

Infrared (IR) Spectroscopy

-

N-H stretching (amino group): Two bands in the region of 3500-3300 cm⁻¹ for the asymmetric and symmetric stretches.

-

S=O stretching (sulfonamide group): Two strong bands, an asymmetric stretch around 1350-1300 cm⁻¹ and a symmetric stretch around 1160-1120 cm⁻¹.

-

C=C and C=N stretching (pyridine ring): Multiple bands in the 1600-1400 cm⁻¹ region.

-

S-N stretching: A band in the 900-800 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the precise molecular structure. Predicted chemical shifts can guide the interpretation of experimental spectra.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the pyridine ring, as well as broad signals for the protons of the amino and sulfonamide groups. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule, with the chemical shifts being indicative of their electronic environment.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M+H]⁺ would be expected at m/z 174.03.

Biological and Pharmaceutical Context

The sulfonamide functional group is a well-established pharmacophore, and compounds containing this moiety exhibit a wide range of biological activities.

Potential as an Antimicrobial Agent

Sulfonamides are known for their antibacterial properties, acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in the folic acid synthesis pathway of bacteria. While specific studies on the antimicrobial activity of this compound are not extensively reported, its structural similarity to other antibacterial sulfonamides suggests potential in this area.

Carbonic Anhydrase Inhibition

The sulfonamide group is a key feature of many carbonic anhydrase inhibitors.[3] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, edema, and certain types of cancer.[4] The potential for this compound to act as a carbonic anhydrase inhibitor warrants further investigation.

References

- 1. This compound | C5H7N3O2S | CID 459534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sulfonamide Inhibition Studies of the β-Class Carbonic Anhydrase CAS3 from the Filamentous Ascomycete Sordaria macrospora - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Aminopyridine-3-sulfonamide: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminopyridine-3-sulfonamide is a heterocyclic organic compound that incorporates both a pyridine ring and a sulfonamide functional group. This unique combination of moieties makes it a molecule of significant interest in medicinal chemistry and drug development. The pyridine scaffold is a common feature in many pharmaceuticals, valued for its ability to engage in various biological interactions.[1] The sulfonamide group is a well-established pharmacophore, historically significant for its antimicrobial properties and currently utilized in a wide array of therapeutics, including diuretics, antidiabetic agents, and anticancer drugs.[2] This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, synthesis, and potential applications of this compound.

Molecular Structure and Formula

The molecular formula for this compound is C₅H₇N₃O₂S, and its molecular weight is approximately 173.19 g/mol . The structure consists of a pyridine ring substituted with an amino group at the 6-position and a sulfonamide group at the 3-position.

Systematic IUPAC Name: this compound[2]

CAS Number: 57187-73-2[2]

Synonyms: 6-Amino-3-pyridinesulfonamide, 2-aminopyridine-5-sulfonamide[2]

The structural arrangement of atoms can be visualized through the following diagram:

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and behavior in biological systems. A summary of its key properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O₂S | [2] |

| Molecular Weight | 173.19 g/mol | |

| Physical Form | Solid | |

| Melting Point | Data not available | |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO). Insoluble in water. | [5] |

| logP (calculated) | -0.9 | [2] |

| pKa | Data not available |

The solubility of sulfonamides can be significantly influenced by pH due to their ampholytic nature.[6] The presence of both a basic amino group and an acidic sulfonamide moiety in this compound suggests that its solubility will be pH-dependent.

Spectroscopic Characterization

Spectroscopic analysis is essential for the identification and purity assessment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. For sulfonamides in general, the asymmetric and symmetric stretching vibrations of the SO₂ group appear as strong bands in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively. The S-N stretching vibration is typically observed in the range of 924–906 cm⁻¹. The N-H stretching vibrations of the primary amino and sulfonamide groups are expected in the region of 3400–3200 cm⁻¹.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would provide information about the chemical environment of the hydrogen atoms. The aromatic protons on the pyridine ring would appear in the downfield region, typically between 7.0 and 9.0 ppm. The protons of the amino and sulfonamide groups would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts of these carbons would be influenced by the electron-donating amino group and the electron-withdrawing sulfonamide group. Aromatic carbons in similar sulfonamide derivatives typically resonate in the region of 111-161 ppm.[7]

Mass Spectrometry

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 174.19. A characteristic fragmentation pathway for some aromatic sulfonamides involves the loss of sulfur dioxide (SO₂), which would result in a fragment ion at [M+H-64]⁺.[6][8]

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from 2-aminopyridine. The general synthetic pathway involves sulfonation, chlorination, and subsequent amination.

Experimental Protocol

The following is a generalized, step-by-step methodology based on reported procedures for the synthesis of related compounds.[9]

Step 1: Synthesis of 6-Aminopyridine-3-sulfonic acid

-

In a suitable reaction vessel, a mixture of 2-aminopyridine (1 mole) and concentrated sulfuric acid (3 moles) is prepared.

-

A small amount of aluminum powder is added, and the mixture is stirred in the presence of ethanol.

-

The reaction is heated to approximately 210°C for about 5 hours.

-

After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.

-

The resulting precipitate, 6-aminopyridine-3-sulfonic acid, is collected by filtration, washed with cold water, and can be recrystallized from hot water.

Step 2: Synthesis of 6-Aminopyridine-3-sulfonyl chloride

-

6-Aminopyridine-3-sulfonic acid (0.5 mole) is ground with phosphorus pentachloride (1 mole).

-

A few drops of phosphorus oxychloride are added as a catalyst.

-

The mixture is refluxed at 130°C for 5 hours.

-

After cooling, the reaction mixture is poured onto crushed ice.

-

The solid product, 6-aminopyridine-3-sulfonyl chloride, is filtered, washed with water and a sodium bicarbonate solution, and then dried under a vacuum.

Step 3: Synthesis of this compound

-

The crude 6-aminopyridine-3-sulfonyl chloride is dissolved in a suitable solvent.

-

An excess of an ammonia source, such as aqueous ammonium hydroxide, is slowly added to the solution.

-

The reaction mixture is stirred, typically at room temperature, until the reaction is complete (monitored by TLC).

-

The product, this compound, may precipitate from the solution and can be collected by filtration.

-

The crude product is then washed with cold water and dried. Further purification can be achieved by recrystallization from an appropriate solvent.

Potential Applications in Drug Development

While specific biological activity data for this compound is limited in publicly available literature, its structural motifs suggest several potential areas of application in drug discovery.

Antimicrobial Activity

The sulfonamide moiety is a classic antibacterial pharmacophore that acts by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[10] Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity against various strains of bacteria.[9] These studies suggest that the this compound scaffold could serve as a starting point for the development of novel antimicrobial agents.

Enzyme Inhibition

Sulfonamides are known to be effective inhibitors of various enzymes, most notably carbonic anhydrases.[8][11] The primary sulfonamide group can coordinate to the zinc ion in the active site of these enzymes. Given this, this compound could be explored as a potential inhibitor of carbonic anhydrases or other metalloenzymes.

Kinase Inhibition

The aminopyridine scaffold is a common feature in many kinase inhibitors used in oncology. The nitrogen atom in the pyridine ring can form key hydrogen bonds with the hinge region of the kinase active site. Therefore, this compound could be a valuable building block for the synthesis of novel kinase inhibitors.

Safety and Handling

Based on aggregated GHS information, this compound is considered harmful if swallowed, may cause skin and serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. It should be used in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile heterocyclic compound with a molecular architecture that suggests significant potential in medicinal chemistry. Its synthesis from readily available starting materials, combined with the well-established biological activities of its constituent aminopyridine and sulfonamide moieties, makes it an attractive scaffold for the development of new therapeutic agents. Further research into its specific biological targets and structure-activity relationships is warranted to fully explore its potential in drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C5H7N3O2S | CID 459534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Aminopyridine-3-thioamide 95 53268-33-0 [sigmaaldrich.com]

- 4. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

- 5. 6-Aminopyridine-3-carboxamide | 329-89-5 [chemicalbook.com]

- 6. srdata.nist.gov [srdata.nist.gov]

- 7. rsc.org [rsc.org]

- 8. Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. scispace.com [scispace.com]

- 11. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Scaffold: An In-depth Technical Guide to the Early Discovery and Development of Pyridine-3-Sulfonamide Compounds

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the foundational chemistry and early therapeutic exploration of pyridine-3-sulfonamide compounds. Moving beyond a simple recitation of facts, this document elucidates the scientific rationale behind the early synthetic strategies and the burgeoning understanding of the structure-activity relationships that paved the way for the diverse applications of this important chemical scaffold.

Introduction: The Genesis of a Privileged Structure

The story of pyridine-3-sulfonamide is intrinsically linked to the broader narrative of two significant classes of organic compounds: pyridines and sulfonamides. The pyridine ring, a bioisostere of benzene, had been a subject of chemical curiosity since its isolation in the mid-19th century. Its derivatives, such as nicotinic acid, were recognized for their biological significance.[1] Concurrently, the early 20th century witnessed the dawn of the antibiotic era with the discovery of sulfonamide drugs.[2] The groundbreaking revelation that Prontosil, a sulfonamide-containing dye, was metabolized in vivo to the active antibacterial agent sulfanilamide, catalyzed an explosion in medicinal chemistry research.[2][3] This led to the systematic exploration of sulfanilamide derivatives, with the goal of enhancing efficacy and broadening the spectrum of activity. A pivotal moment in this endeavor was the synthesis of sulfapyridine in 1938, which demonstrated remarkable efficacy against pneumonia and solidified the therapeutic potential of incorporating a pyridine ring into the sulfonamide framework.[3][4] While sulfapyridine is a pyridine-2-sulfonamide, its success undoubtedly spurred interest in other positional isomers, including the pyridine-3-sulfonamide core.

Foundational Synthesis: From Pyridine to Pyridine-3-Sulfonamide

The journey to pyridine-3-sulfonamide begins with its precursor, pyridine-3-sulfonic acid. The first documented synthesis of this key intermediate dates back to 1882 by O. Fischer, who achieved the sulfonation of pyridine using concentrated sulfuric acid at extremely high temperatures (300-350°C) over 24 hours, albeit with a modest 50% yield.[3] This harsh but foundational method laid the groundwork for future refinements.

The subsequent conversion of pyridine-3-sulfonic acid to pyridine-3-sulfonamide involves two key chemical transformations: the formation of the sulfonyl chloride, followed by amination.

Preparation of Pyridine-3-Sulfonyl Chloride

Pyridine-3-sulfonyl chloride is the activated intermediate necessary for the formation of the sulfonamide bond. Historically and in modern practice, this is typically achieved by reacting pyridine-3-sulfonic acid with a chlorinating agent.

A common laboratory-scale procedure involves the use of phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), often in the presence of phosphorus oxychloride (POCl₃) which can act as a catalyst and solvent.[5]

Conceptual Workflow for Pyridine-3-Sulfonyl Chloride Synthesis

Synthesis of Pyridine-3-Sulfonamide

With the sulfonyl chloride in hand, the final step to the parent pyridine-3-sulfonamide is a nucleophilic substitution reaction with ammonia. This can be accomplished using various sources of ammonia, such as aqueous ammonia, ammonia in an organic solvent like dioxane or methanol, or ammonium hydroxide.[6]

Experimental Protocol: General Synthesis of Pyridine-3-Sulfonamide

-

Reaction Setup: A solution of pyridine-3-sulfonyl chloride in a suitable inert solvent (e.g., tetrahydrofuran, dichloromethane) is prepared in a reaction vessel equipped with a stirrer.[6]

-

Amination: An excess of an ammonia solution (e.g., ammonia in dioxane or methanol) is added to the stirred solution of pyridine-3-sulfonyl chloride at room temperature.[6] The use of excess ammonia serves to drive the reaction to completion and to neutralize the hydrochloric acid byproduct.

-

Reaction Monitoring: The reaction is typically rapid and is stirred for a period of time (e.g., 1 hour) to ensure complete conversion.[6] The progress can be monitored by thin-layer chromatography.

-

Workup and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then taken up in an organic solvent (e.g., dichloromethane) and washed sequentially with an aqueous solution (e.g., saturated aqueous ammonium chloride) and brine to remove excess ammonia and inorganic salts.[6]

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated to yield the crude pyridine-3-sulfonamide. Further purification can be achieved by recrystallization or column chromatography.

Early Development and Therapeutic Exploration

The initial development of pyridine-3-sulfonamide derivatives was largely driven by the success of the broader class of sulfonamide antibiotics. The primary mechanism of action for these early antibacterial sulfonamides was the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[7] Folic acid is a vital precursor for the synthesis of nucleic acids, and its blockade leads to bacteriostasis. Humans are unaffected by this mechanism as they obtain folic acid from their diet.

Simplified Dihydropteroate Synthase (DHPS) Inhibition Pathway

While the initial focus was on antibacterial agents, the versatility of the pyridine-3-sulfonamide scaffold quickly became apparent, leading to its exploration in a multitude of therapeutic areas. The electronic properties of the pyridine ring, combined with the hydrogen bonding capabilities of the sulfonamide group, provided a fertile ground for medicinal chemists to modulate the pharmacological properties of these compounds.

Early Structure-Activity Relationship (SAR) Insights

The early development of sulfonamides, including those with a pyridine moiety, was guided by key structure-activity relationship (SAR) principles:

| Moiety | Observation | Implication |

| Aniline Nitrogen | The free para-amino group was found to be essential for antibacterial activity. | Acylation or substitution of this group generally leads to inactive compounds, unless they are metabolically cleaved in vivo to regenerate the free amine.[3] |

| Sulfonamide Nitrogen | Substitution on the sulfonamide nitrogen (N¹) with heterocyclic rings often led to increased potency and improved pharmacokinetic profiles. | This discovery was a major driver for the synthesis of a vast array of sulfonamide derivatives, including those with pyridine and other heterocyclic substituents.[3] |

| Pyridine Ring | The inclusion of a pyridine ring, as seen in sulfapyridine, demonstrated that heterocyclic substituents could enhance antibacterial activity. | This opened the door for the exploration of various pyridine isomers and substituted pyridines to optimize efficacy and safety. |

These early SAR studies, though rudimentary by modern standards, were instrumental in guiding the synthesis of more potent and safer sulfonamide drugs.

Evolution of Therapeutic Applications

While the initial impetus for exploring pyridine-3-sulfonamides was their potential as antibacterial agents, subsequent research has revealed a remarkably broad spectrum of biological activities. This diversification highlights the privileged nature of the pyridine-3-sulfonamide scaffold in medicinal chemistry. Early explorations beyond antibacterial activity paved the way for the development of compounds with applications in:

-

Diuretics: Certain sulfonamide derivatives were found to inhibit carbonic anhydrase, leading to their development as diuretics.

-

Antidiabetic Agents: The observation that some sulfonamides induced hypoglycemia led to the development of the sulfonylurea class of antidiabetic drugs.[3]

-

Anti-inflammatory Agents: The discovery of sulfonamide-containing selective COX-2 inhibitors marked a significant advancement in the treatment of inflammation.[2]

The pyridine-3-sulfonamide core continues to be a valuable starting point for the design of novel therapeutic agents targeting a wide range of diseases, a testament to the enduring legacy of its early discovery and development.

Conclusion

The early history of pyridine-3-sulfonamide compounds is a compelling example of how foundational chemical synthesis, coupled with systematic medicinal chemistry exploration, can lead to the discovery of a chemical scaffold with profound and lasting impact. From the initial challenging synthesis of its precursor to its role in the golden age of antibiotics and beyond, the pyridine-3-sulfonamide core has proven to be a versatile and privileged structure in drug discovery. The principles learned from its early development continue to inform the design of new and improved therapeutic agents today.

References

- 1. researchgate.net [researchgate.net]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. openaccesspub.org [openaccesspub.org]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 6. 3-Pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]

- 7. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological Properties of 6-Aminopyridine-3-Sulfonamide

Abstract

This technical guide provides a comprehensive toxicological overview of 6-aminopyridine-3-sulfonamide, a molecule of interest to researchers and drug development professionals. In the absence of extensive direct toxicological studies on this specific compound, this document synthesizes available data on its constituent chemical moieties—aminopyridines and sulfonamides—to forecast its likely toxicological profile. We will delve into predicted pharmacokinetics, acute toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. Furthermore, this guide outlines established experimental protocols to formally assess these toxicological endpoints, offering a roadmap for future research and development. This document is intended to serve as a foundational resource for scientists navigating the early stages of investigation into this compound.

Introduction and Scope

This compound is a heterocyclic organic compound featuring both a pyridine ring substituted with an amino group and a sulfonamide group. This unique structural combination suggests a range of potential biological activities, making it a compound of interest for pharmaceutical and chemical research. The aminopyridine moiety is known for its effects on the nervous system, while the sulfonamide group is a well-established pharmacophore in antimicrobial and diuretic drugs.[1][2]

A thorough understanding of a compound's toxicological properties is paramount for its safe handling and development. However, a review of the current scientific literature reveals a significant gap in the specific toxicological data for this compound. This guide aims to bridge this gap by providing a predictive toxicological assessment based on structure-activity relationships derived from its parent chemical classes. We will also present detailed, field-proven experimental protocols that can be employed to definitively characterize its safety profile.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is essential for interpreting its toxicological behavior.

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O₂S | |

| Molecular Weight | 173.19 g/mol | |

| CAS Number | 57187-73-2 | [3] |

| Appearance | Solid (predicted) | |

| SMILES String | Nc1ccc(cn1)S(N)(=O)=O | |

| InChI Key | VXPQZDZQAWMEHT-UHFFFAOYSA-N |

Predicted Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The ADME profile of this compound can be inferred from the known properties of sulfonamides and aminopyridines.

-

Absorption: Sulfonamides are generally well-absorbed orally.[1] Aminopyridines are also readily absorbed through the gastrointestinal tract and can be absorbed through the skin.[4] Therefore, this compound is predicted to have good oral bioavailability and dermal absorption potential.

-

Distribution: Both sulfonamides and aminopyridines are widely distributed throughout the body.[1][4] Aminopyridines, in particular, can cross the blood-brain barrier.[4]

-

Metabolism: Sulfonamides are primarily metabolized in the liver, often through acetylation of the amino group.[5] The pyridine ring may undergo oxidation.

-

Excretion: The kidneys are the primary route of excretion for sulfonamides and their metabolites.[1]

Caption: Predicted ADME pathway for this compound.

Acute Toxicity

The Globally Harmonized System (GHS) classification for this compound indicates that it is "Harmful if swallowed" (Acute Toxicity, Oral, Category 4).[3] It is also classified as causing skin and serious eye irritation, and may cause respiratory irritation.[3]

The acute toxicity of aminopyridines is well-documented. They can cause neurotoxic effects, including convulsions, by blocking potassium channels.[4] The intraperitoneal LD50 of 3-aminopyridine in mice is reported to be 28 mg/kg.[4] While a direct oral LD50 for this compound is not available, these data suggest that significant oral exposure could lead to adverse effects.

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

This protocol is designed to estimate the LD50 of a substance with a reduced number of animals.

-

Animal Model: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats), as this procedure is validated for one sex.

-

Housing and Acclimatization: House animals individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Allow for an acclimatization period of at least 5 days.

-

Dose Preparation: Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).

-

Dosing Procedure:

-

Fast animals overnight before dosing.

-

Administer a single oral dose by gavage. The initial dose is selected based on available information (a starting point could be estimated from related compounds).

-

The outcome for the first animal determines the dose for the next: if the animal survives, the dose is increased; if it dies, the dose is decreased by a constant factor (e.g., 1.5).

-

-

Observation: Observe animals closely for the first few hours post-dosing and at least once daily for 14 days. Record all clinical signs of toxicity and mortality.

-